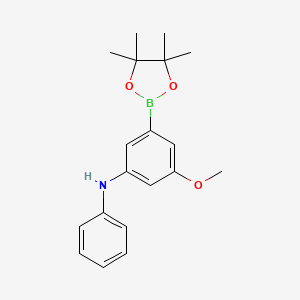

3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety substituted with a methoxy group. Boronic esters are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various applications in chemistry, biology, and industry.

Properties

CAS No. |

883727-40-0 |

|---|---|

Molecular Formula |

C19H24BNO3 |

Molecular Weight |

325.2 g/mol |

IUPAC Name |

3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C19H24BNO3/c1-18(2)19(3,4)24-20(23-18)14-11-16(13-17(12-14)22-5)21-15-9-7-6-8-10-15/h6-13,21H,1-5H3 |

InChI Key |

QITYDEVNCSHYJD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

Formation of the Boronic Ester: The boronic ester is formed by reacting an appropriate aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Coupling Reaction: The boronic ester is then coupled with an aniline derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction also requires a palladium catalyst and a base, and it is typically performed in an organic solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are also implemented to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

Medicine: Investigated for its potential use in cancer therapy and as a diagnostic tool in imaging techniques.

Industry: Utilized in the production of polymers, electronic materials, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The boronic ester moiety is also involved in the formation of boron-oxygen bonds, which are crucial in various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the methoxy group.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of an aniline moiety.

N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This compound’s ability to participate in a wide range of chemical transformations and its applications in various fields highlight its versatility and importance in scientific research.

Biological Activity

The compound has the following chemical characteristics:

- Molecular Formula : C19H24BNO3

- Molecular Weight : 325.210 g/mol

- LogP : 3.811 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 39.72 Ų

These properties suggest that the compound may exhibit favorable solubility and permeability characteristics relevant for biological activity.

Biological Activity Overview

While direct studies on the biological activity of 3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are sparse, several relevant findings from related compounds provide insights into its potential effects:

-

Anticancer Potential :

- Boronic acids and esters have been investigated for their ability to inhibit proteasomes and other cancer-related pathways. For instance, compounds similar to this aniline derivative have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

- A study found that related compounds exhibited IC50 values ranging from 0.126 μM to 12.91 μM against different cancer cell lines, indicating significant anticancer properties .

- Antimicrobial Activity :

-

Mechanisms of Action :

- The mechanisms by which these compounds exert biological effects often involve interactions with enzymes or receptors critical in disease pathways. For example, inhibition of matrix metalloproteinases (MMPs), which play roles in cancer metastasis and tissue remodeling, has been observed with boronic acid derivatives .

Case Study 1: Anticancer Activity

In vitro studies on derivatives of boronic acids demonstrated significant growth inhibition in MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 1.75 μM. These findings highlight a potential therapeutic window for developing new anticancer agents based on the structural framework of this compound .

Case Study 2: Antimicrobial Efficacy

Research on similar compounds revealed that certain derivatives exhibited potent activity against Mycobacterium species with MIC values as low as 0.5–1.0 μg/mL against drug-resistant strains . This suggests that the compound could be explored further for its potential use in treating infections caused by resistant pathogens.

Q & A

Q. What are the common synthetic routes for preparing 3-methoxy-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves reacting a boronic ester precursor (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) with aryl halides in the presence of a palladium catalyst (e.g., Pd(dppf)₂Cl₂), a base (e.g., K₂CO₃), and a solvent system like dioxane/water. Reaction conditions often involve heating at 55°C overnight, achieving yields up to 96% . Alternative protocols use Pd(OAc)₂ with phosphine ligands (e.g., dicyclohexylphosphine) under nitrogen at 110°C for shorter durations, though yields may vary (14% in one case) .

Q. How can purification challenges be addressed for this compound?

Post-reaction purification often involves filtration through diatomaceous earth to remove catalyst residues, followed by liquid-liquid extraction with ethyl acetate. Reverse-phase column chromatography (e.g., C18 columns with acetonitrile/water gradients) is effective for isolating the target compound from byproducts . Solubility in organic solvents like ethyl acetate aids in partitioning during workup .

Q. What safety precautions are recommended when handling this compound?

While specific hazard data for this compound is limited, general precautions for aromatic amines and boronic esters apply: use gloves, eyeshields, and lab coats. Work in a fume hood to avoid inhalation of dust or vapors. Consult safety data sheets (SDS) for structurally similar compounds, such as 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline, which emphasize avoiding skin contact and proper waste disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Pd-catalyzed couplings?

Catalyst selection critically impacts yield. For example, Pd(dppf)₂Cl₂ may outperform Pd(OAc)₂ in certain substrates due to enhanced stability and reactivity . Screening ligands (e.g., biaryl phosphines) and adjusting solvent polarity (e.g., toluene/ethanol vs. dioxane/water) can improve efficiency. Prolonged reaction times (overnight vs. 4 hours) may also increase conversion rates .

Q. What analytical techniques are suitable for characterizing this compound?

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns) resolves impurities and confirms purity (>98%) .

- Mass Spectrometry : ESI-MS (e.g., m/z 285.1 [M+H]⁺) validates molecular weight .

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction (as used for analogous boronic esters) provides bond-length and angle data .

Q. How does the boronic ester moiety influence biological activity in structure-activity relationship (SAR) studies?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and bioavailability, making the compound a candidate for proteolysis-targeting chimeras (PROTACs) or kinase inhibitors. Molecular docking studies (e.g., with Autodock Vina) can predict binding affinities to target proteins, such as enzymes involved in inflammatory pathways .

Q. How can discrepancies in reported yields be resolved during method replication?

Contradictory yields (e.g., 96% vs. 14%) may arise from substrate accessibility, catalyst loading, or solvent purity. Reproducibility requires strict control of anhydrous conditions, inert atmospheres, and reagent stoichiometry. Scale-up trials should prioritize catalyst recycling (e.g., via immobilized Pd systems) to reduce costs .

Q. What environmental fate studies are relevant for this compound?

Solid-phase extraction (SPE) with HLB cartridges and LC-MS/MS can monitor its persistence in wastewater. Degradation pathways (e.g., hydrolysis of the boronic ester) should be assessed under varying pH and UV exposure . Bioconcentration factors (BCF) and toxicity to aquatic organisms (e.g., Daphnia magna) are critical for ecological risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.